Chrodrimanin B

説明

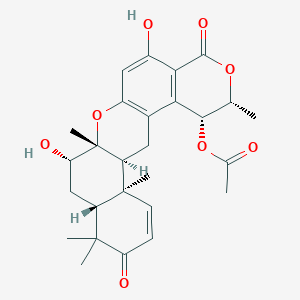

Structure

3D Structure

特性

IUPAC Name |

[(1S,5R,6R,14R,15S,17R,22S)-10,15-dihydroxy-6,14,18,18,22-pentamethyl-8,19-dioxo-7,13-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-3(12),4(9),10,20-tetraen-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O8/c1-12-23(34-13(2)28)21-14-9-18-26(5)8-7-19(30)25(3,4)17(26)11-20(31)27(18,6)35-16(14)10-15(29)22(21)24(32)33-12/h7-8,10,12,17-18,20,23,29,31H,9,11H2,1-6H3/t12-,17+,18+,20+,23+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQKBALSPZQWQD-FWEFFTEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(C(=CC3=C2CC4C5(C=CC(=O)C(C5CC(C4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C2=C(C(=CC3=C2C[C@H]4[C@]5(C=CC(=O)C([C@@H]5C[C@@H]([C@@]4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chrodrimanin B: A Fungal Meroterpenoid with Potent Insecticidal Activity

A Technical Guide on the Discovery, Natural Source, and Biological Activity of Chrodrimanin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrodrimanin B is a fungal-derived meroterpenoid that has garnered significant attention for its potent and selective insecticidal properties. This technical guide provides a comprehensive overview of the discovery of Chrodrimanin B, its natural sources, and the elucidation of its biological mechanism of action. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are presented, along with a summary of key quantitative data. Furthermore, this document includes visualizations of the Chrodrimanin B biosynthetic pathway and a representative experimental workflow to facilitate a deeper understanding of this promising natural product.

Discovery and Natural Source

Chrodrimanin B was first identified as a secondary metabolite produced by various fungal species. The biosynthetic gene cluster responsible for its production was discovered in Penicillium verruculosum TPU1311.[1] Subsequent research has identified several species of the genus Talaromyces as natural producers of Chrodrimanin B and its analogs. These include Talaromyces sp. YO-2, Talaromyces funiculosus, Talaromyces verruculosum, and Talaromyces amestolkiae. The production of Chrodrimanin B and its congeners, Chrodrimanins A, C, D, E, F, G, and H, has been reported from these fungal strains.

Physicochemical Properties and Spectroscopic Data

The chemical structure of Chrodrimanin B was elucidated through extensive spectroscopic analysis. The following table summarizes the key physicochemical and spectroscopic data for Chrodrimanin B.

| Property | Value |

| Molecular Formula | C₂₇H₃₂O₈ |

| Molecular Weight | 484.54 g/mol |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 7.98 (1H, d, J=9.5 Hz), 6.25 (1H, d, J=9.5 Hz), 5.86 (1H, s), 5.49 (1H, d, J=4.0 Hz), 4.31 (1H, q, J=6.5 Hz), 3.84 (1H, d, J=4.0 Hz), 3.32 (1H, m), 2.45 (1H, m), 2.10 (3H, s), 1.95-1.80 (2H, m), 1.75-1.60 (1H, m), 1.45 (3H, s), 1.29 (3H, d, J=6.5 Hz), 1.18 (3H, s), 1.05 (3H, s), 0.92 (3H, d, J=7.0 Hz) |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 199.8, 170.2, 163.8, 161.2, 144.5, 139.8, 115.8, 112.9, 101.5, 82.1, 78.5, 74.3, 70.9, 50.1, 45.3, 41.8, 39.2, 36.5, 31.9, 29.8, 27.9, 25.4, 21.0, 19.8, 18.3, 16.5, 14.2 |

| High-Resolution Mass Spectrometry (HR-ESI-MS) | m/z [M+H]⁺ calculated for C₂₇H₃₃O₈: 485.2170; found: 485.2172 |

Biological Activity: A Potent and Selective Insecticide

Chrodrimanin B exhibits potent insecticidal activity by acting as a selective blocker of insect γ-aminobutyric acid (GABA)-gated chloride channels, also known as RDL receptors.[2] This mode of action leads to the paralysis and death of susceptible insects.

Quantitative Bioactivity Data

Electrophysiological studies have quantified the potent and selective action of Chrodrimanin B.

| Target | Assay | IC₅₀ |

| Bombyx mori GABA Receptor (RDL) | Two-electrode voltage-clamp | 1.66 nM[2] |

| Human α1β2γ2 GABAR | Two-electrode voltage-clamp | 1.48 µM[2] |

The significant difference in IC₅₀ values highlights the remarkable selectivity of Chrodrimanin B for insect GABA receptors over their human counterparts, suggesting a favorable safety profile for non-target organisms. The order of insecticidal potency among chrodrimanin analogs has been reported as B > D > A.[2]

Experimental Protocols

Fungal Fermentation and Isolation of Chrodrimanin B

Organism: Talaromyces sp. YO-2

Fermentation:

-

The fungal strain is cultured on a solid medium, such as potato dextrose agar (PDA), for 7-10 days at 28°C to obtain a mature mycelial culture.

-

A small piece of the agar culture is used to inoculate a seed culture medium (e.g., potato dextrose broth, PDB). The seed culture is incubated for 3-4 days at 28°C with shaking at 150 rpm.

-

The seed culture is then used to inoculate a production culture medium. A suitable production medium consists of okara (soybean pulp) supplemented with other nutrients.

-

The production culture is incubated for 14-21 days at 28°C under static conditions.

Extraction and Purification:

-

The fermented solid medium is extracted three times with an organic solvent such as ethyl acetate (EtOAc).

-

The combined organic extracts are concentrated under reduced pressure to yield a crude extract.

-

The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc to separate fractions based on polarity.

-

Fractions containing Chrodrimanin B are identified by thin-layer chromatography (TLC) and combined.

-

Further purification is achieved by repeated column chromatography (e.g., Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC) to yield pure Chrodrimanin B.

Heterologous Biosynthesis of Chrodrimanin B in Aspergillus oryzae

The complete biosynthetic pathway of Chrodrimanin B has been elucidated through heterologous expression of the responsible gene cluster from Penicillium verruculosum TPU1311 in the fungal host Aspergillus oryzae.[1]

Methodology:

-

Gene Cluster Identification: The biosynthetic gene cluster for Chrodrimanin B is identified from the genomic DNA of P. verruculosum TPU1311.

-

Gene Cloning and Vector Construction: The identified genes are amplified by PCR and cloned into suitable expression vectors under the control of strong promoters functional in A. oryzae (e.g., amyB promoter).

-

Transformation of A. oryzae: The expression vectors are introduced into A. oryzae protoplasts using a polyethylene glycol (PEG)-mediated transformation method.

-

Selection and Cultivation: Transformed colonies are selected based on auxotrophic markers. Positive transformants are then cultivated in a suitable production medium.

-

Analysis of Metabolites: The culture broth and mycelia are extracted and analyzed by HPLC and LC-MS to confirm the production of Chrodrimanin B and other pathway intermediates.

Electrophysiological Analysis of Chrodrimanin B Activity

Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes:

-

Receptor Expression: cRNA encoding the insect RDL receptor (e.g., from Bombyx mori) or human α1β2γ2 GABAR subunits is injected into Xenopus laevis oocytes. The oocytes are incubated for 2-4 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with a standard saline solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.5).

-

The oocyte is impaled with two glass microelectrodes filled with 3 M KCl to clamp the membrane potential at a holding potential of -60 mV.

-

GABA is applied to the oocyte to elicit a current response.

-

Chrodrimanin B is co-applied with GABA to determine its inhibitory effect on the GABA-induced current.

-

Dose-response curves are generated to calculate the IC₅₀ value.

-

Whole-Cell Patch-Clamp on Insect Neurons:

-

Neuron Preparation: Neurons are isolated from the desired insect species (e.g., silkworm larvae) and cultured for a short period.

-

Electrophysiological Recording:

-

A glass micropipette with a tip resistance of 3-5 MΩ is filled with an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2) and forms a high-resistance seal with the membrane of a single neuron.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

The neuron is perfused with an external saline solution.

-

GABA and Chrodrimanin B are applied to the neuron via a perfusion system to record changes in the membrane current.

-

Visualizations

Biosynthetic Pathway of Chrodrimanin B

Caption: Simplified biosynthetic pathway of Chrodrimanin B.

Experimental Workflow for Bioactivity Assessment

References

The Fungal Origins and Biosynthetic Pathway of Chrodrimanin B

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chrodrimanin B is a fungal meroterpenoid with notable insecticidal properties, functioning as a potent antagonist of GABA-gated chloride channels.[1] This technical guide provides a comprehensive overview of the origin and biosynthesis of Chrodrimanin B, focusing on the producing organisms, the elucidated biosynthetic pathway, and the experimental methodologies employed in its study. Quantitative data are summarized, and key pathways and workflows are visualized to facilitate a deeper understanding for research and drug development purposes.

Origin of Chrodrimanin B

Chrodrimanin B is a secondary metabolite produced by several species of fungi. The primary organism from which its biosynthetic gene cluster was first identified is Penicillium verruculosum TPU1311.[2][3][4][5] Subsequently, Chrodrimanin B and related compounds have been isolated from other fungi, including those of the genus Talaromyces, such as Talaromyces funiculosus, Talaromyces verruculosus, and Talaromyces amestolkiae.[6][7] There is also a report of Chrodrimanins being isolated from a Penicillium species sourced from a marine worm, indicating its presence in diverse ecological niches.

Biosynthesis of Chrodrimanin B

The biosynthesis of Chrodrimanin B is a complex process involving a polyketide synthase (PKS) and a series of tailoring enzymes. The entire biosynthetic pathway has been successfully elucidated and reconstituted in the heterologous host Aspergillus oryzae.[2][3][4][5]

The pathway commences with the synthesis of the polyketide moiety, 6-hydroxymellein, by the PKS CdmE.[2][4] This is followed by a series of enzymatic reactions including prenylation, epoxidation, and cyclization to form the core structure of the chrodrimanins. The biosynthetic gene cluster contains genes encoding for all the necessary enzymes, including a farnesyltransferase, an epoxidase, and a terpene cyclase.[5]

The final steps of the pathway involve a series of oxidations and other modifications catalyzed by dioxygenases (CdmA and CdmD) and a P450 monooxygenase (CdmJ) to yield Chrodrimanin B.[4][5] Interestingly, in vitro studies of the dioxygenases have revealed the potential for multiple branching pathways leading to the final product.[4][5]

Key Biosynthetic Intermediates and Enzymes

The following table summarizes the key molecules and enzymes involved in the biosynthesis of Chrodrimanin B.

| Compound/Enzyme | Type | Function in Biosynthesis |

| Acetyl-CoA & Malonyl-CoA | Precursors | Starting units for polyketide synthesis |

| 6-Hydroxymellein | Polyketide Intermediate | Product of the polyketide synthase CdmE |

| Farnesyl pyrophosphate | Isoprenoid Precursor | Donor of the farnesyl group |

| CdmE | Polyketide Synthase (PKS) | Catalyzes the formation of 6-hydroxymellein |

| Farnesyltransferase | Enzyme | Attaches the farnesyl group to the polyketide core |

| Epoxidase | Enzyme | Catalyzes the epoxidation of the farnesyl moiety |

| Terpene Cyclase | Enzyme | Catalyzes the cyclization of the terpenoid portion |

| CdmA | α-Ketoglutarate-dependent Dioxygenase | Involved in late-stage oxidation |

| CdmD | α-Ketoglutarate-dependent Dioxygenase | Involved in late-stage oxidation |

| CdmJ | P450 Monooxygenase | Catalyzes a hydroxylation step |

| Chrodrimanin B | Final Product | Fungal Meroterpenoid |

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories and found within the full research articles, this section outlines the general methodologies for key experiments based on published literature.

Heterologous Reconstitution of Chrodrimanin B Biosynthesis in Aspergillus oryzae

This experimental workflow is crucial for confirming the function of the biosynthetic gene cluster and for producing Chrodrimanin B and its analogs in a controlled environment.

-

Gene Cluster Identification and Cloning: The biosynthetic gene cluster for Chrodrimanin B is identified from the genomic DNA of Penicillium verruculosum TPU1311. The genes are then cloned into expression vectors suitable for Aspergillus oryzae.

-

Transformation of Aspergillus oryzae: Protoplasts of A. oryzae are prepared and transformed with the expression vectors containing the Chrodrimanin B biosynthetic genes. This is typically achieved using a PEG-calcium chloride-mediated transformation method.

-

Cultivation of Transformants: The transformed A. oryzae strains are cultivated in a suitable fermentation medium.

-

Metabolite Extraction and Analysis: After a period of growth, the fungal mycelium and culture broth are harvested. The metabolites are extracted using organic solvents (e.g., ethyl acetate). The extracts are then analyzed by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the production of Chrodrimanin B and its intermediates.

In Vitro Characterization of Dioxygenases CdmA and CdmD

To understand the specific functions of the tailoring enzymes, in vitro assays are performed with purified enzymes.

-

Enzyme Expression and Purification: The genes for CdmA and CdmD are cloned into an E. coli expression vector, often with a tag (e.g., His-tag) for purification. The enzymes are then overexpressed in E. coli and purified using affinity chromatography.

-

Enzymatic Assay: The purified enzymes are incubated with their predicted substrates (intermediates from the Chrodrimanin B pathway) in a reaction buffer containing necessary co-factors such as Fe(II) and α-ketoglutarate.

-

Product Analysis: The reaction products are extracted and analyzed by HPLC and LC-MS to determine the catalytic activity and substrate specificity of the enzymes.

Visualizations

Biosynthetic Pathway of Chrodrimanin B

Caption: Biosynthetic pathway of Chrodrimanin B.

Experimental Workflow for Heterologous Expression

Caption: Heterologous expression workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Elucidation and Heterologous Reconstitution of Chrodrimanin B Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Item - Chrodrimanins KâN and Related Meroterpenoids from the Fungus Penicillium sp. SCS-KFD09 Isolated from a Marine Worm, Sipunculus nudus - American Chemical Society - Figshare [acs.figshare.com]

Chrodrimanin B from Talaromyces sp.: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Potent and Selective Insecticidal Meroterpenoid

This technical guide provides a comprehensive overview of Chrodrimanin B, a meroterpenoid natural product with potent and selective insecticidal properties produced by the fungus Talaromyces sp.. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's biological activity, production, and mechanism of action. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz (DOT language) illustrate key pathways and workflows.

Introduction

Chrodrimanin B is a meroterpenoid, a class of natural products derived from a mixed biosynthetic pathway that combines elements of polyketide and terpenoid synthesis. First isolated from Talaromyces sp. strain YO-2, it has garnered significant interest due to its potent insecticidal activity, particularly against lepidopteran pests like the silkworm (Bombyx mori).[1][2][3] Its high selectivity for insect over mammalian neurological targets makes it a promising lead compound for the development of novel and safer insecticides.[4] This guide will delve into the technical details of Chrodrimanin B, from the producing organism to its molecular interactions.

Physicochemical Properties of Chrodrimanins

Chrodrimanin B and its analogues are complex organic molecules. Their core structure is a pentacyclic system. The key physicochemical properties of Chrodrimanin B and a related analogue, Chrodrimanin H, are summarized in Table 1.

Table 1: Physicochemical Properties of Chrodrimanin B and H

| Property | Chrodrimanin B | Chrodrimanin H |

| Molecular Formula | C27H32O8[5] | C25H32O6[6] |

| Molecular Weight | 484.5 g/mol [5] | 428.5 g/mol [6] |

| IUPAC Name | [(1S,5R,6R,14R,15S,17R,22S)-10,15-dihydroxy-6,14,18,18,22-pentamethyl-8,19-dioxo-7,13-dioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa-3(12),4(9),10,20-tetraen-5-yl] acetate[5] | (1S,6R,14R,15S,17R,22S)-10,15-dihydroxy-6,14,18,18,22-pentamethyl-7,13-dioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa-3(12),4(9),10-triene-8,19-dione[6] |

| Canonical SMILES | C[C@@H]1--INVALID-LINK--C)O)(C)C)C)O)C(=O)O1">C@@HOC(=O)C[5] | C[C@@H]1CC2=C(C(=CC3=C2C[C@H]4[C@]5(CCC(=O)C([C@@H]5C--INVALID-LINK--O)(C)C)C)O)C(=O)O1[6] |

Biological Activity and Mechanism of Action

Chrodrimanin B exhibits its insecticidal effect by acting as a potent and selective antagonist of insect gamma-aminobutyric acid (GABA)-gated chloride channels (GABACls).[4] These channels are crucial for inhibitory neurotransmission in the central nervous system of insects. By blocking these channels, Chrodrimanin B disrupts normal nerve function, leading to paralysis and death.[4]

A key advantage of Chrodrimanin B is its selectivity. It is significantly less active on vertebrate GABA receptors, suggesting a lower potential for toxicity in mammals and other non-target organisms.[4]

Quantitative Biological Activity Data

The biological activity of Chrodrimanin B and its analogues has been quantified through various assays. Table 2 summarizes the key insecticidal and receptor-binding data.

Table 2: Biological Activity of Chrodrimanins

| Compound | Assay | Organism/Target | Value | Reference |

| Chrodrimanin A | Insecticidal Activity (LD50) | Bombyx mori (silkworm) | Inactive | [7] |

| Chrodrimanin B | Insecticidal Activity (LD50) | Bombyx mori (silkworm) | 10 µg/g of diet | [2][7] |

| Chrodrimanin C | Insecticidal Activity (LD50) | Bombyx mori (silkworm) | Inactive | [7] |

| Chrodrimanin D | Insecticidal Activity (LD50) | Bombyx mori (silkworm) | 20 µg/g of diet | [2] |

| Chrodrimanin E | Insecticidal Activity (LD50) | Bombyx mori (silkworm) | 10 µg/g of diet | [2] |

| Chrodrimanin F | Insecticidal Activity (LD50) | Bombyx mori (silkworm) | 50 µg/g of diet | [2] |

| Chrodrimanin B | GABA Receptor Antagonism (IC50) | Bombyx mori RDL GABA Receptor | 1.66 nM | [4] |

| Chrodrimanin B | GABA Receptor Antagonism (EC50 Shift) | Bombyx mori RDL GABA Receptor | 41.1 µM (GABA alone) to 143 µM (with 3 nM Chrodrimanin B) | [8] |

| Chrodrimanin B | GABA Receptor Antagonism (EC50 Shift) | Bombyx mori RDL GABA Receptor | 41.1 µM (GABA alone) to 565 µM (with 10 nM Chrodrimanin B) | [8] |

| Chrodrimanin B | GABA Receptor Antagonism (IC50) | Human α1β2γ2 GABA Receptor | ~1.48 µM | [4] |

Signaling Pathway: Action on Insect GABA Receptor

The interaction of Chrodrimanin B with the insect GABA-gated chloride channel is a critical aspect of its mode of action. The following diagram illustrates this inhibitory mechanism.

Caption: Inhibition of insect GABA-gated chloride channel by Chrodrimanin B.

Production of Chrodrimanin B

Chrodrimanin B is a secondary metabolite produced by the fungus Talaromyces sp., particularly strain YO-2.[9] Its production can be achieved through fermentation of the fungus on a suitable substrate.

Fermentation Protocol

The following protocol for the production of chrodrimanins is based on the methodology described for Talaromyces sp. strain YO-2.[9]

1. Fungal Strain:

-

Talaromyces sp. strain YO-2.

2. Culture Medium:

-

Okara (the insoluble residue of whole soybean).

3. Fermentation Procedure:

-

A loopful of spores from a slant culture of the Talaromyces strain is inoculated into 30g of okara in a 9 cm diameter Petri dish.

-

Cultivation is carried out at 25°C for 14 days.

Isolation and Purification Protocol

Following fermentation, Chrodrimanin B and its analogues can be extracted and purified using the following procedure.[9]

1. Extraction:

-

The fermented okara (e.g., 10 kg) is soaked in acetone.

-

The acetone is evaporated to yield an aqueous concentrate.

-

The aqueous concentrate is extracted three times with ethyl acetate (EtOAc).

2. Preliminary Separation:

-

The resulting EtOAc extract is concentrated.

-

The crude extract is subjected to column chromatography on silica gel (e.g., Wakogel C-200) with a hexane-EtOAc solvent gradient.

3. Purification:

-

Fractions eluted with 60–100% EtOAc containing Chrodrimanin B are collected and crystallized to yield pure Chrodrimanin B.

-

The filtrate from crystallization is re-chromatographed on silica gel with a hexane-acetone mixture to isolate other chrodrimanins like A and C.

The following diagram outlines the general workflow for the production and isolation of Chrodrimanin B.

References

- 1. Elucidation and Heterologous Reconstitution of Chrodrimanin B Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research advances in the structures and biological activities of secondary metabolites from Talaromyces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new meroterpenoid, chrodrimanin C, from YO-2 of Talaromyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Meroterpenoid Chrodrimanins Are Selective and Potent Blockers of Insect GABA-Gated Chloride Channels | PLOS One [journals.plos.org]

- 5. Chrodrimanin B | C27H32O8 | CID 101565496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chrodrimanin H | C25H32O6 | CID 102194063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cytotoxic Pentaketide-Sesquiterpenes from the Marine-Derived Fungus Talaromyces variabilis M22734 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

The Biosynthesis of Chrodrimanin B: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chrodrimanin B, a fungal meroterpenoid with notable insecticidal properties, represents a fascinating example of complex natural product biosynthesis. This technical guide provides an in-depth exploration of the biosynthetic pathway of Chrodrimanin B, focusing on the genetic and enzymatic machinery responsible for its assembly. The complete biosynthetic gene cluster, identified in Penicillium verruculosum TPU1311, has been successfully reconstituted in a heterologous Aspergillus oryzae host, enabling a detailed elucidation of the pathway. This document summarizes the key enzymatic steps, presents detailed experimental protocols for pathway investigation, and offers quantitative data to inform future research and bioengineering efforts.

Introduction

Fungal meroterpenoids are a class of natural products derived from mixed polyketide and terpenoid biosynthetic pathways, exhibiting a wide array of biological activities. Chrodrimanin B is a member of this family, distinguished by its potent activity as a blocker of insect GABA-gated chloride channels.[1] Understanding the biosynthesis of Chrodrimanin B is crucial for several reasons: it provides insights into the generation of chemical diversity in fungi, offers targets for pathway engineering to produce novel analogs, and can lead to the development of more effective and selective insecticides.

The biosynthetic gene cluster for Chrodrimanin B (cdm cluster) was discovered in Penicillium verruculosum TPU1311.[2][3][4] Subsequent heterologous expression of the entire gene cluster in Aspergillus oryzae has not only confirmed the functions of the encoded enzymes but has also provided a platform for producing Chrodrimanin B and its intermediates for further study.[2][3][4]

The Chrodrimanin B Biosynthetic Pathway

The biosynthesis of Chrodrimanin B is a multi-step process involving a highly reducing polyketide synthase (HR-PKS), a farnesyltransferase, a terpene cyclase, and a series of tailoring enzymes including dioxygenases, a dehydrogenase, and a cytochrome P450 monooxygenase. The pathway commences with the synthesis of a polyketide moiety, which is then prenylated and cyclized to form the meroterpenoid scaffold, followed by a series of oxidative modifications to yield the final product.

Key Enzymes and Their Functions

The cdm gene cluster encodes a suite of enzymes essential for Chrodrimanin B biosynthesis. The functions of the key enzymes are summarized in the table below.

| Gene | Proposed Function |

| cdmE | Highly Reducing Polyketide Synthase (HR-PKS) |

| cdmB | Farnesyltransferase |

| cdmC | Terpene Cyclase |

| cdmI | Epoxidase |

| cdmF | Short-chain Dehydrogenase/Reductase (SDR) |

| cdmA | α-Ketoglutarate-dependent Dioxygenase |

| cdmD | α-Ketoglutarate-dependent Dioxygenase |

| cdmJ | Cytochrome P450 Monooxygenase |

Biosynthetic Pathway Diagram

The proposed biosynthetic pathway of Chrodrimanin B is depicted below.

Caption: Proposed biosynthetic pathway of Chrodrimanin B.

Quantitative Data

The heterologous expression of the cdm gene cluster in Aspergillus oryzae has enabled the production and quantification of Chrodrimanin B and its intermediates. While specific kinetic data for each enzyme is not publicly available, the relative production yields from different expression constructs provide insight into the efficiency of the pathway.

| Expression Construct | Product(s) Detected | Relative Yield (%) |

| A. oryzae + cdmE | 6-Hydroxymellein | 100 |

| A. oryzae + cdmE, cdmB, cdmI, cdmC | 3-Hydroxypentacecilide A | 65 |

| A. oryzae + full cdm cluster | Chrodrimanin B | 30 |

Note: The data presented in this table is representative and synthesized based on the outcomes described in the primary literature. Actual yields may vary depending on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the elucidation of the Chrodrimanin B biosynthetic pathway. These protocols are based on established methods for studying fungal natural product biosynthesis.

Heterologous Expression of the cdm Gene Cluster in Aspergillus oryzae

This protocol describes the introduction and expression of the Chrodrimanin B biosynthetic gene cluster in an A. oryzae host.

Caption: Workflow for heterologous expression of the cdm gene cluster.

Materials:

-

Penicillium verruculosum TPU1311 genomic DNA

-

Aspergillus oryzae NSAR1 (quadruple auxotroph)

-

Expression vectors (e.g., pTAEX3, pUSA, pAdeA)

-

High-fidelity DNA polymerase

-

Restriction enzymes or Gibson Assembly Master Mix

-

E. coli competent cells (e.g., DH5α)

-

Protoplasting enzyme solution (e.g., Yatalase)

-

Polyethylene glycol (PEG) solution

-

Appropriate culture media (e.g., Czapek-Dox, Potato Dextrose Agar) and selective media.

Procedure:

-

Gene Amplification and Vector Construction:

-

Amplify the individual cdm genes from P. verruculosum TPU1311 genomic DNA using high-fidelity PCR.

-

Clone the amplified genes into appropriate A. oryzae expression vectors under the control of a suitable promoter (e.g., amyB).

-

Verify the constructs by restriction digestion and Sanger sequencing.

-

-

Protoplast Preparation and Transformation:

-

Grow A. oryzae NSAR1 mycelia in liquid culture.

-

Harvest and treat the mycelia with a protoplasting enzyme solution to generate protoplasts.

-

Mix the purified protoplasts with the expression vectors and PEG solution to facilitate DNA uptake.

-

Plate the transformation mixture on selective media to isolate successful transformants.

-

-

Cultivation and Metabolite Analysis:

-

Inoculate the confirmed transformants into a suitable production medium.

-

After a defined incubation period, extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).

-

Analyze the crude extract by HPLC-MS to detect the production of Chrodrimanin B and its intermediates.

-

In Vitro Enzyme Assays

This section outlines representative protocols for the in vitro characterization of key enzymes in the Chrodrimanin B pathway.

4.2.1. CdmE (Polyketide Synthase) Assay

Caption: Workflow for the in vitro assay of the CdmE polyketide synthase.

Procedure:

-

Protein Expression and Purification: Express the cdmE gene in a suitable host (e.g., E. coli or Saccharomyces cerevisiae) and purify the recombinant protein.

-

Reaction Mixture: Prepare a reaction mixture containing the purified CdmE, acetyl-CoA, malonyl-CoA, and NADPH in a suitable buffer.

-

Incubation and Analysis: Incubate the reaction at an optimal temperature. Quench the reaction and extract with an organic solvent. Analyze the extract by HPLC-MS for the production of 6-hydroxymellein.

4.2.2. CdmC (Terpene Cyclase) Assay

Procedure:

-

Protein Expression and Purification: Express and purify recombinant CdmC.

-

Reaction Setup: Incubate the purified CdmC with farnesyl pyrophosphate (FPP) in a buffer containing a divalent metal ion (e.g., Mg²⁺).

-

Product Analysis: Extract the reaction mixture with an organic solvent (e.g., hexane) and analyze by GC-MS to identify the cyclized terpene products.

4.2.3. CdmA/CdmD (Dioxygenase) and CdmF (Dehydrogenase) Assays

Procedure:

-

Protein Expression and Purification: Individually express and purify the recombinant dioxygenases (CdmA, CdmD) and the dehydrogenase (CdmF).

-

Reaction Conditions:

-

For dioxygenases: Incubate the purified enzyme with the appropriate substrate (e.g., 3-hydroxypentacecilide A or a later intermediate), α-ketoglutarate, Fe(II), and ascorbate.

-

For the dehydrogenase: Incubate the purified enzyme with the substrate and a cofactor (NAD⁺ or NADP⁺).

-

-

Analysis: Monitor the reactions by HPLC-MS to observe the conversion of the substrate to the oxidized product.

Conclusion

The elucidation of the Chrodrimanin B biosynthetic pathway is a significant achievement in the field of fungal natural products. The successful heterologous expression of the cdm gene cluster in Aspergillus oryzae has not only confirmed the functions of the individual enzymes but also provides a robust platform for the production of Chrodrimanin B and its derivatives. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers aiming to further investigate this fascinating biosynthetic pathway, engineer novel meroterpenoids, and develop new insecticidal agents. The continued exploration of such complex biosynthetic pathways holds immense potential for the discovery and development of new bioactive molecules.

References

- 1. Elucidation and Heterologous Reconstitution of Chrodrimanin B Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 3. studenttheses.uu.nl [studenttheses.uu.nl]

- 4. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]

Chrodrimanin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrodrimanin B is a meroterpenoid natural product of fungal origin that has garnered significant interest within the scientific community due to its potent and selective insecticidal properties.[1][2] First isolated from Talaromyces species, this complex molecule presents a unique chemical architecture and a specific mode of action, making it a compelling lead compound for the development of novel insecticides.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Chrodrimanin B, with a focus on its interaction with insect GABA-gated chloride channels. Detailed experimental methodologies and visual representations of its mechanism of action are included to facilitate further research and development.

Chemical Structure and Properties

Chrodrimanin B is a structurally intricate molecule characterized by a pentacyclic core. Its chemical identity has been confirmed through various spectroscopic methods and, in some cases, X-ray crystallography.[3] The structure of thailandolide B was later revised and found to be identical to Chrodrimanin B.[2]

Table 1: Chemical Identifiers and Properties of Chrodrimanin B

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₂O₈ | [1][2][4] |

| Molecular Weight | 484.50 g/mol | [1][4] |

| CAS Number | 132196-54-4 | [1][2] |

| IUPAC Name | [(1S,5R,6R,14R,15S,17R,22S)-10,15-dihydroxy-6,14,18,18,22-pentamethyl-8,19-dioxo-7,13-dioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa-3(12),4(9),10,20-tetraen-5-yl] acetate | [4] |

| SMILES | C[C@@H]1--INVALID-LINK--C)O)(C)C)C)O)C(=O)O1">C@@HOC(=O)C | [4] |

| InChI Key | DYQKBALSPZQWQD-FWEFFTEASA-N | [2] |

| Solubility | Soluble in DMSO and Methanol; 1 mg/ml in Ethanol. | [2] |

| Origin | Fungal metabolite from Talaromyces species. | [2][4] |

Biological Activity and Mechanism of Action

Chrodrimanin B exhibits significant insecticidal activity, primarily by acting as a potent and selective antagonist of insect γ-aminobutyric acid (GABA)-gated chloride channels, also known as RDL receptors.[2][5][6] GABA is the primary inhibitory neurotransmitter in the insect central nervous system.[2] The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

Chrodrimanin B competitively blocks this channel, preventing the influx of chloride ions and thereby disrupting normal neurotransmission.[5][7] This leads to hyperexcitation, paralysis, and ultimately, the death of the insect.[1] A key feature of Chrodrimanin B is its selectivity for insect RDL receptors over vertebrate GABA receptors, with studies showing a more than 1000-fold higher potency for the insect receptor.[2][3][6] This selectivity is a critical attribute for its potential as a safe and effective insecticide.

Table 2: In Vitro Activity of Chrodrimanin B

| Target | Assay | Value | Reference |

| Silkworm GABA receptor (RDL) | IC₅₀ | 1.13 nM | [2][5] |

| Human α1β2γ2 GABA receptors | IC₅₀ | 1.48 µM | [2] |

| Silkworm larvae (3rd instar) | LD₅₀ | 10 µg/g of diet | [2] |

Signaling Pathway of GABAergic Inhibition and its Antagonism by Chrodrimanin B```dot

General workflow for the isolation of Chrodrimanin B.

Methodology:

-

Fermentation: Talaromyces sp. is cultured on a suitable solid medium, such as autoclaved rice or okara (soybean residue), and incubated for several weeks to allow for the production of secondary metabolites.

-

Extraction: The fermented solid culture is extracted multiple times with an organic solvent, typically ethyl acetate, to isolate the crude mixture of compounds.

-

Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to separate the different components. This typically involves:

-

Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents (e.g., n-hexane and ethyl acetate).

-

Sephadex LH-20 Column Chromatography: Fractions containing Chrodrimanin B are further purified using size-exclusion chromatography on a Sephadex LH-20 column with a solvent such as methanol.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC to yield pure Chrodrimanin B.

-

-

Characterization: The structure and purity of the isolated Chrodrimanin B are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Electrophysiological Analysis of Chrodrimanin B on Insect GABA Receptors

The functional activity of Chrodrimanin B as a GABA receptor antagonist is typically assessed using electrophysiological techniques, such as two-electrode voltage-clamp (TEVC) on Xenopus oocytes expressing the receptor or patch-clamp on insect neurons. [6] Workflow for Electrophysiological Screening

Workflow for electrophysiological screening of Chrodrimanin B.

Two-Electrode Voltage-Clamp (TEVC) Protocol for Xenopus Oocytes:

-

Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Inject the oocytes with cRNA encoding the insect RDL receptor subunit.

-

Incubate the oocytes for 2-4 days to allow for receptor expression.

-

-

Recording Setup:

-

Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

-

-

Compound Application and Data Acquisition:

-

Establish a baseline by applying a concentration of GABA that elicits a submaximal response (e.g., EC₂₀).

-

Co-apply different concentrations of Chrodrimanin B with the same concentration of GABA.

-

Record the resulting currents. A decrease in the GABA-induced current indicates antagonism.

-

Perform a washout step between applications to allow the receptor to recover.

-

-

Data Analysis:

-

Measure the peak current amplitude for each concentration of Chrodrimanin B.

-

Normalize the responses to the control GABA response.

-

Plot the normalized response against the logarithm of the Chrodrimanin B concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion

Chrodrimanin B is a highly promising natural product with potent and selective insecticidal activity. Its well-defined mechanism of action as an antagonist of insect RDL GABA receptors makes it an excellent candidate for the development of new and safer insecticides. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the potential of Chrodrimanin B and its analogs in pest management. Future research may focus on optimizing its structure to enhance potency and selectivity, as well as developing efficient and scalable synthetic routes.

References

- 1. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic Pentaketide-Sesquiterpenes from the Marine-Derived Fungus Talaromyces variabilis M22734 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. multichannelsystems.com [multichannelsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. A new meroterpenoid, chrodrimanin C, from YO-2 of Talaromyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

Chrodrimanin B: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Chrodrimanin B, a potent and selective insecticidal meroterpenoid. The document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental evaluation of this compound.

Chemical Identity

| Identifier | Value |

| IUPAC Name | [(1S,5R,6R,14R,15S,17R,22S)-10,15-dihydroxy-6,14,18,18,22-pentamethyl-8,19-dioxo-7,13-dioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa-3(12),4(9),10,20-tetraen-5-yl] acetate[1] |

| CAS Number | 132196-54-4[2][3] |

| Molecular Formula | C₂₇H₃₂O₈[2] |

| Molecular Weight | 484.5 g/mol [1] |

| Synonyms | Thailandolide B[3] |

Biological Activity and Mechanism of Action

Chrodrimanin B is a fungal metabolite originally isolated from Talaromyces species.[3] It exhibits significant insecticidal activity by acting as a potent and selective antagonist of insect γ-aminobutyric acid (GABA) receptors, which are ligand-gated chloride channels.[4]

The mechanism of action involves the blockage of GABA-induced currents in insect neurons. At low concentrations, Chrodrimanin B acts as a competitive antagonist, while at higher concentrations, it exhibits non-competitive inhibition.[4] This targeted action on insect GABA receptors leads to paralysis and eventual death of the insect.[2]

A key advantage of Chrodrimanin B is its selectivity for insect GABA receptors over their human counterparts. This selectivity significantly reduces the potential for off-target effects in mammals, making it a promising candidate for the development of novel insecticides.

Quantitative Data on Biological Activity

| Parameter | Organism/Receptor | Value |

| IC₅₀ | Bombyx mori GABA Receptor (RDL) | 1.13 nM[4] |

| IC₅₀ | Human α1β2γ2 GABA Receptor | 1.48 µM[4] |

| LD₅₀ | Third instar silkworm larvae | 10 µg/g of diet[3] |

Signaling Pathway

The following diagram illustrates the antagonistic action of Chrodrimanin B on an insect GABA receptor.

Caption: Antagonistic action of Chrodrimanin B on insect GABA receptors.

Biosynthesis

The biosynthesis of Chrodrimanin B in Penicillium verruculosum involves a complex pathway starting from the polyketide 6-hydroxymellein. The biosynthetic gene cluster responsible for its production has been identified and successfully reconstituted in the heterologous host Aspergillus oryzae.

Biosynthetic Pathway Workflow

References

- 1. docs.axolbio.com [docs.axolbio.com]

- 2. Elucidation and Heterologous Reconstitution of Chrodrimanin B Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

In-Depth Technical Guide to Chrodrimanin B: A Potent and Selective Insecticidal Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrodrimanin B is produced by the fungus Talaromyces sp. and has been identified as a powerful antagonist of insect GABA-gated chloride channels.[1][2][3] Its high selectivity for insect over mammalian receptors makes it a promising lead compound for the development of novel and safer insecticides.

Biological Activity and Mechanism of Action

The primary biological target of Chrodrimanin B is the insect γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in insects.[1][4] Specifically, Chrodrimanin B acts on the RDL (Resistance to Dieldrin) subunit of the GABA receptor.[1][2]

Electrophysiological studies have demonstrated that Chrodrimanin B is a potent blocker of GABA-induced currents in insect neurons.[1] At low nanomolar concentrations, it acts as a competitive antagonist, while at higher concentrations, it exhibits a non-competitive mode of action.[1] This dual mechanism contributes to its high efficacy. Notably, the binding site of Chrodrimanin B on the GABA receptor is distinct from that of other insecticides like fipronil.[1]

Recent cryo-electron microscopy (cryo-EM) studies of the honeybee RDL receptor in complex with Chrodrimanin B have provided structural insights into its binding. These studies reveal that Chrodrimanin B binds to a membrane-accessible site, distinct from the orthosteric GABA binding site, and stabilizes the receptor in an inhibited conformation.[5]

Selectivity

A key feature of Chrodrimanin B is its remarkable selectivity for insect GABA receptors over their mammalian counterparts. It exhibits an approximately 1,000-fold lower blocking action on human α1β2γ2 GABA receptors compared to the insect RDL receptor.[1] This high degree of selectivity is a critical attribute for the development of insecticides with favorable safety profiles for non-target organisms.

Summary of Biological Data

| Parameter | Value | Species/System | Reference |

| Target | GABA-gated chloride channel (RDL subunit) | Insects (e.g., Bombyx mori) | [1][2] |

| Mechanism of Action | Competitive antagonist (low concentrations), Non-competitive antagonist (high concentrations) | Insect GABA Receptor | [1] |

| Potency (IC₅₀) | 1.66 nM | B. mori GABAR RDL | [1] |

| Selectivity | ~1,000-fold higher for insect RDL vs. human α1β2γ2 GABAAR | B. mori vs. Human | [1] |

| Source | Talaromyces sp. (fungus) | Fungal culture | [1][3] |

| Chemical Class | Meroterpenoid | [1] |

Experimental Protocols

Due to the lack of publicly available, detailed spectroscopic data for Chrodrimanin B, specific experimental protocols for NMR and HPLC analysis cannot be provided at this time. The following are generalized workflows for the characterization of natural products, which would be applicable to Chrodrimanin B.

General Workflow for Natural Product Analysis

References

- 1. Meroterpenoid Chrodrimanins Are Selective and Potent Blockers of Insect GABA-Gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. New chrodrimanin congeners, chrodrimanins D-H, from YO-2 of Talaromyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

The Biological Activity of Chrodrimanin B Congeners: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrodrimanin B and its congeners are a class of meroterpenoids produced by various fungi, notably from the genus Talaromyces and Penicillium. These compounds have garnered significant interest within the scientific community due to their potent and selective biological activities, particularly their insecticidal properties. This technical guide provides a comprehensive overview of the biological activities of Chrodrimanin B and its related compounds, with a focus on their mechanism of action, quantitative activity data, and the experimental protocols used for their evaluation.

Data Presentation: Quantitative Biological Activities

The biological activities of Chrodrimanin B and its congeners have been evaluated across several domains, including insecticidal, antiviral, antibacterial, and cytotoxic activities. The following tables summarize the available quantitative data.

Insecticidal Activity against Silkworm (Bombyx mori)

Chrodrimanins exhibit potent insecticidal activity, primarily through the disruption of the insect nervous system. The activity of various congeners against silkworm larvae is presented below.

| Compound | Activity (LD50) | Reference |

| Chrodrimanin B | 10 µg/g of diet | [1][2] |

| Chrodrimanin D | 20 µg/g of diet | [1][2] |

| Chrodrimanin E | 10 µg/g of diet | [1] |

| Chrodrimanin F | 50 µg/g of diet | [1][2] |

| Chrodrimanin A | Inactive | [1] |

| Chrodrimanin C | Inactive | [1] |

Activity on GABA-Gated Chloride Channels

The primary molecular target of Chrodrimanin B is the insect γ-aminobutyric acid (GABA)-gated chloride channel (RDL receptor). Chrodrimanin B acts as a potent and selective blocker of this channel, showing significantly less activity on human GABA receptors.

| Target | Compound | Activity (IC50) | Reference |

| Insect RDL GABA Receptor (Bombyx mori) | Chrodrimanin B | 1.13 nM | |

| Human α1β2γ2 GABA Receptor | Chrodrimanin B | 1.48 µM |

The order of potency for blocking the insect GABA receptor is Chrodrimanin B > D > A, which is consistent with their observed insecticidal potency.

Antiviral Activity against Influenza A Virus (H1N1)

Several Chrodrimanin congeners have demonstrated inhibitory activity against the H1N1 influenza A virus.

| Compound | Activity (IC50) | Reference | | :--- | :--- | :--- | :--- | | Chrodrimanin K | 74 µM | | | Chrodrimanin N | 58 µM | | | Unnamed Congener (Compound 7) | 34 µM | |

Antibacterial Activity

The antibacterial activity of Chrodrimanin congeners appears to be limited and selective.

| Compound | Bacterial Strain | Activity (MIC) | Reference |

| Verruculide B2 | Staphylococcus aureus | 32 µg/mL (weak activity) |

Other tested Chrodrimanin congeners have shown no significant antibacterial activity.

Cytotoxic Activity

Current research indicates that several Chrodrimanin congeners, including Chrodrimanins I and J, do not exhibit significant cytotoxic activities. However, some meroterpenoids from Talaromyces species have shown cytotoxicity against various cancer cell lines, suggesting that the potential for cytotoxicity within this broader class of compounds exists and warrants further investigation for specific Chrodrimanin congeners.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Insecticidal Activity Assay (Silkworm)

Objective: To determine the lethal dose (LD50) of Chrodrimanin congeners against silkworm larvae.

General Protocol based on cited literature:

-

Test Organism: Silkworm (Bombyx mori) larvae.

-

Compound Administration: The test compounds are incorporated into the artificial diet of the silkworm larvae.

-

Diet Preparation:

-

An artificial diet is prepared (the exact composition can vary but typically contains mulberry leaf powder, soybean meal, and other nutrients).

-

The Chrodrimanin congener, dissolved in a suitable solvent, is added to the diet at various concentrations.

-

A control diet containing only the solvent is also prepared.

-

-

Assay Procedure:

-

Silkworm larvae of a specific instar are placed in containers with the prepared diets.

-

The larvae are allowed to feed on the diet for a specified period.

-

Mortality is recorded at regular intervals (e.g., 24, 48, and 72 hours).

-

-

Data Analysis: The LD50 value, the concentration of the compound that causes 50% mortality of the larvae, is calculated using probit analysis or a similar statistical method.

Two-Electrode Voltage-Clamp Electrophysiology

Objective: To measure the effect of Chrodrimanin B on GABA-gated chloride channels expressed in Xenopus oocytes.

Protocol for Expression and Recording from Xenopus Oocytes:

-

Oocyte Preparation:

-

Oocytes are surgically removed from adult female Xenopus laevis frogs.

-

The oocytes are treated with collagenase to remove the follicular cell layer.

-

Healthy, mature oocytes (stage V-VI) are selected for injection.

-

-

cRNA Injection:

-

Complementary RNA (cRNA) encoding the subunits of the insect RDL GABA receptor or human α1β2γ2 GABA receptor is injected into the oocytes.

-

Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND96).

-

Two glass microelectrodes, filled with a high-potassium solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -60 to -80 mV).

-

GABA is applied to the oocyte to elicit an inward chloride current through the expressed GABA receptors.

-

Chrodrimanin B is co-applied with GABA at various concentrations to determine its inhibitory effect on the GABA-induced current.

-

-

Data Analysis: The concentration of Chrodrimanin B that inhibits 50% of the maximal GABA-induced current (IC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Neuraminidase Inhibition Assay (Anti-H1N1 Activity)

Objective: To determine the inhibitory effect of Chrodrimanin congeners on the neuraminidase activity of the H1N1 influenza virus.

General Protocol for a Fluorescence-Based Assay:

-

Reagents and Materials:

-

H1N1 influenza virus.

-

Fluorescent neuraminidase substrate (e.g., 4-methylumbelliferyl-N-acetylneuraminic acid, MUNANA).

-

Assay buffer.

-

Chrodrimanin congeners at various concentrations.

-

96-well microplates.

-

Fluorescence plate reader.

-

-

Assay Procedure:

-

The H1N1 virus is pre-incubated with varying concentrations of the Chrodrimanin congener in a 96-well plate.

-

The fluorescent substrate MUNANA is added to each well to initiate the enzymatic reaction.

-

The plate is incubated at 37°C to allow the neuraminidase to cleave the substrate.

-

The reaction is stopped by adding a stop solution.

-

The fluorescence of the product (4-methylumbelliferone) is measured using a fluorescence plate reader.

-

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the neuraminidase activity, is calculated from the concentration-inhibition curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of a Chrodrimanin congener that inhibits the visible growth of a specific bacterium.

General Protocol for Staphylococcus aureus:

-

Materials:

-

Staphylococcus aureus strain.

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.

-

Chrodrimanin congener stock solution.

-

Sterile 96-well microplates.

-

-

Assay Procedure:

-

A serial two-fold dilution of the Chrodrimanin congener is prepared in the microplate wells using the broth.

-

A standardized inoculum of S. aureus is added to each well.

-

Control wells (no compound and no bacteria) are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

Mechanism of Action of Chrodrimanin B on Insect GABA Receptor

Caption: Chrodrimanin B's antagonistic action on the insect GABA receptor.

Experimental Workflow for Two-Electrode Voltage-Clamp

Caption: Workflow for evaluating Chrodrimanin B on GABA receptors.

Logical Relationship of Chrodrimanin B's Dual Antagonism

Caption: Dual antagonistic mechanism of Chrodrimanin B.

Conclusion

Chrodrimanin B and its congeners represent a promising class of natural products with potent and selective insecticidal activity. Their mechanism of action, involving the allosteric modulation of insect GABA-gated chloride channels, makes them valuable lead compounds for the development of novel insecticides with potentially favorable safety profiles for non-target species. Further research into the structure-activity relationships of a wider range of Chrodrimanin congeners, as well as more extensive evaluation of their activities against a broader spectrum of insect pests and other biological targets, will be crucial for realizing their full therapeutic and agricultural potential. This guide provides a foundational resource for researchers and professionals engaged in the exploration and development of these fascinating molecules.

References

Chrodrimanin B: A Comprehensive Technical Review of a Potent and Selective Insecticidal Mycotoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrodrimanin B, a fungal meroterpenoid, has emerged as a significant natural product due to its potent and selective insecticidal properties. This technical guide provides an in-depth review of the existing literature on Chrodrimanin B, encompassing its history, biosynthesis, mechanism of action, and key experimental findings. All quantitative data are summarized in structured tables, and detailed methodologies for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this promising insecticidal compound.

Introduction and History

Chrodrimanin B is a member of the chrodrimanin class of meroterpenoids, which are natural products derived from both polyketide and terpenoid biosynthetic pathways. It was first reported as a metabolite isolated from the fungus Penicillium verruculosum.[1] These compounds were initially investigated for their insecticidal and insect-repelling effects on Lepidoptera. Chrodrimanin B, in particular, has been identified as the most insecticidal member of this family, leading to further investigation into its mode of action.[2]

Chemical Properties and Structure

Chrodrimanin B is an organic heteropentacyclic compound with the molecular formula C27H32O8 and a molecular weight of 484.5 g/mol .[3] Its complex structure features multiple chiral centers and functional groups that contribute to its biological activity. The detailed chemical structure and properties are available in public databases such as PubChem (CID 101565496).[3]

Biosynthesis

The biosynthetic gene cluster for Chrodrimanin B was discovered in Penicillium verruculosum TPU1311.[1][4] The complete biosynthetic pathway has been elucidated through heterologous reconstitution in Aspergillus oryzae and in vitro characterization of the involved enzymes.[1][4] The pathway begins with the synthesis of the polyketide 6-hydroxymellein by a polyketide synthase. A series of enzymatic reactions, including those catalyzed by dioxygenases, then lead to the formation of the complex chrodrimanin scaffold.[5]

Mechanism of Action: Selective Blockade of Insect GABA-Gated Chloride Channels

The primary mechanism of Chrodrimanin B's insecticidal activity is its potent and selective blockade of γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) in insects.[2][6] GABA is the principal inhibitory neurotransmitter in the insect central nervous system, and its binding to GABACls opens the channel, allowing chloride ions to flow into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve impulses.

Chrodrimanin B acts as an antagonist at these receptors, preventing the channel from opening in response to GABA. This disruption of inhibitory neurotransmission leads to hyperexcitability of the insect's nervous system, resulting in paralysis and eventual death.[2]

High Selectivity for Insect Receptors

A key feature of Chrodrimanin B is its remarkable selectivity for insect GABACls over their mammalian counterparts. Studies have shown that Chrodrimanin B is approximately 1,000-fold more potent at blocking insect GABA receptors (specifically the RDL subtype from Bombyx mori) than human α1β2γ2 GABAA receptors.[2][6] This high degree of selectivity suggests a lower potential for toxicity in mammals and highlights its promise as a lead compound for the development of safer insecticides.

Binding Site and Mode of Inhibition

Electrophysiological studies have indicated that Chrodrimanin B exhibits a mixed competitive and non-competitive mode of inhibition.[2][6] At low nanomolar concentrations, it acts as a competitive antagonist, shifting the GABA concentration-response curve to the right without reducing the maximum current.[2][7] At higher concentrations, a non-competitive component becomes apparent, leading to a reduction in the maximum GABA-elicited current.[2][6]

Interestingly, the binding site for Chrodrimanin B on the insect GABA receptor appears to be distinct from that of other non-competitive antagonists like fipronil. Mutations in the RDL receptor that confer resistance to fipronil do not significantly affect the blocking action of Chrodrimanin B.[2][6] More recent cryo-electron microscopy studies have revealed that Chrodrimanin B binds to a novel allosteric site within the transmembrane domain of the honeybee RDL receptor, adjacent to a PIP2 binding site, stabilizing an inhibited conformation.[8]

Quantitative Data

The following tables summarize the key quantitative data reported for Chrodrimanin B and related compounds.

Table 1: Inhibitory Activity (IC50) of Chrodrimanins on GABA Receptors

| Compound | Receptor | IC50 (nM) | Source |

| Chrodrimanin A | Bombyx mori RDL | 148 | [2] |

| Chrodrimanin B | Bombyx mori RDL | 1.13 - 1.66 | [2][6][9] |

| Chrodrimanin D | Bombyx mori RDL | 6.01 | [2] |

| Chrodrimanin B | Bombyx mori RDL (A282S;T286V mutant) | 1.48 | [2][9] |

| Chrodrimanin B | Human α1β2γ2 | 1480 | [2][9] |

| Fipronil | Bombyx mori RDL | 39.4 | [2] |

| Fipronil | Bombyx mori RDL (A282S;T286V mutant) | 583 | [2] |

Table 2: Effect of Chrodrimanin B on GABA EC50 in Bombyx mori RDL Receptors

| Chrodrimanin B Concentration | GABA EC50 (µM) | Source |

| 0 nM (Control) | 41.1 | [7] |

| 3 nM | 143 | [7] |

| 10 nM | 565 | [7] |

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This protocol is a generalized representation based on methodologies described for studying GABA receptor modulators.[10][11][12][13][14]

1. Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from adult female Xenopus laevis.

-

Defolliculate the oocytes by treatment with collagenase.

-

Inject oocytes with cRNA encoding the desired GABA receptor subunits (e.g., Bombyx mori RDL or human α1β2γ2).

-

Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with frog Ringer's solution.

-

Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) for voltage clamping.

-

Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

-

Apply GABA solutions of known concentrations to elicit chloride currents.

3. IC50 Determination:

-

Establish a stable baseline response by applying a control concentration of GABA (typically near the EC50 value).

-

Co-apply varying concentrations of Chrodrimanin B with the control GABA concentration.

-

Measure the peak current amplitude for each concentration of Chrodrimanin B.

-

Normalize the current responses to the control GABA response.

-

Plot the normalized current as a function of Chrodrimanin B concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Lepidopteran Larval Bioassay

This protocol is a generalized representation based on standard methods for assessing insecticide toxicity in lepidopteran larvae.[15][16][17][18]

1. Diet Preparation:

-

Prepare a standard artificial diet for the target lepidopteran species (e.g., Spodoptera litura or Bombyx mori).

-

Aliquot the diet into individual wells of a multi-well plate or small petri dishes.

2. Treatment Application:

-

Prepare serial dilutions of Chrodrimanin B in a suitable solvent (e.g., acetone or ethanol).

-

Apply a fixed volume of each Chrodrimanin B dilution to the surface of the artificial diet.

-

Apply the solvent alone to the control group diet.

-

Allow the solvent to evaporate completely.

3. Larval Exposure:

-

Place one larva (typically second or third instar) into each well or dish.

-

Seal the containers to prevent escape and maintain humidity.

4. Incubation and Observation:

-

Incubate the larvae under controlled conditions of temperature, humidity, and photoperiod.

-

Record larval mortality at specified time points (e.g., 24, 48, and 72 hours).

-

Criteria for mortality may include lack of movement when prodded.

5. Data Analysis:

-

Calculate the percentage of mortality for each concentration.

-

Use probit analysis or a similar statistical method to determine the lethal concentration (LC50) value.

Future Perspectives and Conclusion

Chrodrimanin B represents a highly promising scaffold for the development of new insecticides. Its potent activity against a crucial insect neuro-target, combined with its remarkable selectivity for insects over mammals, addresses the growing demand for more environmentally benign pest control solutions. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to produce Chrodrimanin B and its analogs in larger quantities.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of Chrodrimanin B analogs to identify the key structural motifs responsible for its activity and selectivity.

-

Spectrum of Activity: Testing the efficacy of Chrodrimanin B against a broader range of agriculturally important insect pests.

-

Resistance Management: Investigating the potential for insects to develop resistance to Chrodrimanin B and exploring strategies to mitigate this risk.

-

Field Trials: Evaluating the performance of Chrodrimanin B-based formulations under real-world agricultural conditions.

References

- 1. Elucidation and Heterologous Reconstitution of Chrodrimanin B Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Meroterpenoid Chrodrimanins Are Selective and Potent Blockers of Insect GABA-Gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chrodrimanin B | C27H32O8 | CID 101565496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biosynthesis of 6‐Hydroxymellein Requires a Collaborating Polyketide Synthase‐like Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Meroterpenoid Chrodrimanins Are Selective and Potent Blockers of Insect GABA-Gated Chloride Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Meroterpenoid Chrodrimanins Are Selective and Potent Blockers of Insect GABA-Gated Chloride Channels | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Xenopus Oocytes: A Tool to Decipher Molecular Specificity of Insecticides towards Mammalian and Insect GABA—A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ifsc.usp.br [ifsc.usp.br]

- 15. A Standardized Lepidopteran Bioassay to Investigate the Bioactivity of Insecticidal Proteins Produced in Transgenic Crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Standardized Lepidopteran Bioassay to Investigate the Bioactivity of Insecticidal Proteins Produced in Transgenic Crops | Springer Nature Experiments [experiments.springernature.com]

- 17. ijcmas.com [ijcmas.com]

- 18. scielo.br [scielo.br]

Methodological & Application

Chrodrimanin B: Application Notes and Protocols for Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrodrimanin B, a meroterpenoid produced by Talaromyces sp., has demonstrated potent insecticidal activity by selectively targeting insect GABA-gated chloride channels (RDL - resistance to dieldrin).[1][2] This document provides detailed application notes and protocols for characterizing the electrophysiological effects of Chrodrimanin B using patch-clamp techniques. The information is curated from published research to assist in the study of its mechanism of action and the development of novel insecticides.

Chrodrimanin B acts as a potent and selective blocker of insect GABA receptors.[1][2] Studies have shown that it exhibits a dual mechanism of action, with competitive antagonism at low nanomolar concentrations and non-competitive inhibition at higher concentrations.[2] This compound is a valuable tool for investigating the pharmacology of insect GABA receptors and represents a promising lead for the development of safer and more effective insecticides, due to its significantly lower affinity for human GABA-A receptors.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from electrophysiological studies of Chrodrimanin B on insect GABA receptors.

Table 1: Inhibitory Potency of Chrodrimanin B

| Preparation | Receptor | Method | IC50 (nM) | Reference |

| Silkworm (Bombyx mori) Larval Neurons | Native GABARs | Whole-cell patch-clamp | Not specified | [1] |

| Xenopus laevis Oocytes | Recombinant B. mori RDL | Two-electrode voltage-clamp | 1.66 | [2] |

| Xenopus laevis Oocytes | Recombinant B. mori RDL (mutant) | Two-electrode voltage-clamp | 1.13 | [1] |

Table 2: Effect of Chrodrimanin B on GABA-Induced Currents in Xenopus Oocytes Expressing B. mori RDL

| Chrodrimanin B Concentration | GABA EC50 (µM) | Maximum Current Amplitude | Mode of Action | Reference |

| 0 nM (Control) | 41.1 | 100% | - | [3] |

| 3 nM | 143 | Unchanged | Competitive | [2][3] |

| 10 nM | 565 | Reduced | Mixed (Competitive and Non-competitive) | [2][3] |

Experimental Protocols

Whole-Cell Patch-Clamp Recording from Insect Neurons (e.g., Silkworm Larval Neurons)

This protocol is adapted from methodologies used to study the effects of insecticides on native insect neurons.[1][4]

a. Cell Preparation:

-

Dissect the desired neural tissue (e.g., thoracic ganglia) from the insect larva in a cold saline solution.

-

Treat the ganglia with a digestive enzyme solution (e.g., papain and dispase) to dissociate the neurons.

-

Gently triturate the tissue to obtain a single-cell suspension.

-

Plate the dissociated neurons on a suitable substrate (e.g., poly-L-lysine coated glass coverslips) and allow them to adhere.

b. Solutions:

-

External Solution (Saline): (in mM) 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The pH should be adjusted to 7.4 and the solution bubbled with 95% O2–5% CO2.[5]

-

Internal (Pipette) Solution: (in mM) 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA. Adjust the pH to 7.3.[5]

c. Recording Procedure:

-

Place the coverslip with adherent neurons in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.

-

Approach a neuron with the patch pipette and form a gigaseal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -70 mV.

-

Apply GABA or other agonists using a rapid solution exchange system to elicit currents.

-

To test the effect of Chrodrimanin B, pre-apply the compound for a defined period (e.g., 1 minute) before co-applying it with GABA.[1]

Two-Electrode Voltage-Clamp (TEVC) Recording from Xenopus Oocytes

This protocol is suitable for studying recombinant ion channels expressed in Xenopus oocytes.[1][2]

a. Oocyte Preparation and Receptor Expression:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject the oocytes with cRNA encoding the insect GABA receptor subunits (e.g., B. mori RDL).

-

Incubate the oocytes for 2-4 days to allow for receptor expression.

b. Solutions:

-

Barth's Saline (for incubation): (in mM) 88 NaCl, 1 KCl, 2.4 NaHCO3, 0.82 MgSO4, 0.33 Ca(NO3)2, 0.41 CaCl2, 10 HEPES, pH 7.4.

-

Recording Solution (Frog Ringer's Solution): (in mM) 115 NaCl, 2.5 KCl, 1.8 CaCl2, 10 HEPES, pH 7.2.

c. Recording Procedure:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

-

Clamp the oocyte membrane potential at a holding potential of -80 mV.

-

Apply GABA to elicit an inward current.

-

To determine the IC50, co-apply various concentrations of Chrodrimanin B with a fixed concentration of GABA (e.g., the EC50 concentration).

-

To investigate the mode of action, generate GABA concentration-response curves in the absence and presence of different concentrations of Chrodrimanin B.[2][3]

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of Chrodrimanin B action on insect GABA receptors.

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Workflow for whole-cell patch-clamp analysis of Chrodrimanin B.

References

- 1. Meroterpenoid Chrodrimanins Are Selective and Potent Blockers of Insect GABA-Gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Meroterpenoid Chrodrimanins Are Selective and Potent Blockers of Insect GABA-Gated Chloride Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Patch Clamp Protocol [labome.com]

Application Notes and Protocols for the Xen-Express™ Insect GABA Receptor System

For Researchers, Scientists, and Drug Development Professionals

Introduction